2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride
Description
2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride is a pyrimidine-derived primary amine hydrochloride salt. It is structurally characterized by a pyrimidine ring attached to a propan-2-amine backbone, with two hydrochloric acid molecules forming the dihydrochloride salt. This compound is primarily utilized in laboratory research, as indicated by its classification under primary amines in commercial catalogs . However, its commercial availability has been discontinued, limiting procurement for ongoing studies .
Properties
IUPAC Name |
2-pyrimidin-2-ylpropan-2-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-7(2,8)6-9-4-3-5-10-6;;/h3-5H,8H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFFGSUTRVMTFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=CC=N1)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1864055-91-3 | |
| Record name | 2-(pyrimidin-2-yl)propan-2-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride typically involves the reaction of pyrimidine derivatives with appropriate amines under controlled conditions. One common method includes the reaction of tert-butyl [2-(pyrimidin-2-yl)propan-2-yl]carbamate with concentrated hydrochloric acid in methanol, yielding the desired product as a white solid . The reaction conditions often involve room temperature and standard laboratory equipment.
Industrial Production Methods
Industrial production of 2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Medicinal Chemistry
Biological Activity
The compound has been identified as a significant inhibitor of serine/threonine protein kinase PLK4. This inhibition is crucial as it disrupts centriole duplication, leading to cell cycle arrest and apoptosis, making it a potential candidate for cancer therapy. Additionally, it interacts with collagen prolyl-4-hydroxylase, inhibiting collagen synthesis, which may have implications for treating fibrotic diseases.
Mechanism of Action
The primary mechanism involves binding to target enzymes, thereby modulating key biochemical pathways. For instance, the inhibition of PLK4 affects centriole duplication and cell division processes, which are critical in cancer cell proliferation.
Synthesis of Heterocyclic Compounds
Synthetic Utility
2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride serves as a versatile starting material for the synthesis of new α-aminoamidines. These derivatives can be further transformed into imidazole- and pyrimidine-containing building blocks, which are valuable in drug discovery and development.
Experimental Procedures
The synthesis typically involves several steps, including:
- Formation of the pyrimidine ring.
- Alkylation reactions to introduce the propan-2-amine moiety.
- Purification processes to isolate the desired product with high yield and purity.
Potential Drug Development
Pharmacokinetics and Drug Design
The structural features of 2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride enhance its lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design. The trifluoromethyl group enhances these properties, allowing for better absorption and distribution in biological systems.
Case Studies
Recent studies have shown that compounds similar to 2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride exhibit promising results in preclinical models for various diseases. For instance, modifications to the compound have led to increased potency against specific kinases associated with cancer proliferation .
Comparative Analysis of Related Compounds
| Compound Name | Biological Activity | Mechanism of Action | Applications |
|---|---|---|---|
| 2-(Pyrimidin-2-yl)propan-2-amine | Inhibits PLK4 | Disrupts centriole duplication | Cancer therapy |
| 2-[4-(Trifluoromethyl)pyrimidin-2-yl]propan-2-amine hydrochloride | Inhibits collagen synthesis | Modulates collagen biosynthesis | Treatment of fibrotic diseases |
| 2-(Piperidin-4-yl)propan-2-amine | κ-opioid receptor antagonist | Modulates pain responses | Pain management and addiction treatment |
Mechanism of Action
The mechanism of action of 2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as collagen prolyl-4-hydroxylase, which plays a crucial role in collagen synthesis and fibrosis . By inhibiting this enzyme, the compound can reduce collagen production and potentially alleviate fibrotic conditions .
Comparison with Similar Compounds
1-(Pyrimidin-2-yl)piperidin-4-amine Dihydrochloride
- CAS Number : 1179369-48-2
- Molecular Formula : C₉H₁₇Cl₂N₅
- Key Features: Incorporates a piperidine ring instead of a propane backbone.
(1-Imidazo[1,2-a]pyrimidin-2-ylpropyl)amine Hydrochloride
- CAS Number: Not explicitly provided (Product No. CBR02417)
- Molecular Formula : C₈H₁₂ClN₅ (estimated)
- Key Features : Combines imidazole and pyrimidine rings, increasing aromaticity and solubility in polar solvents.
- Applications : Cataloged for research but lacks detailed pharmacological data .
Comparison with Functionally Similar Compounds
Azoamidine Dihydrochloride Initiators
- 2,2’-Azobis[2-(3,4,5,6-tetrahydropyrimidin-2-yl)propane]dihydrochloride Key Features: Contains an azo (-N=N-) group, enabling radical initiation in polymerization. The pyrimidine ring enhances water solubility, making it suitable for aqueous-phase reactions. Applications: Industrial polymer synthesis, contrasting with the non-azo structure of the target compound .
Pharmacologically Active Dihydrochlorides
Levocetirizine Dihydrochloride
S-(2-(Dimethylamino)ethyl Pseudothiourea Dihydrochloride
- CAS Number : 16111-27-6
- Molecular Formula : C₅H₁₄Cl₂N₄S
- Key Features : A sensitizing agent with a thiourea group, restricted in use due to health hazards. Highlights the safety variability among dihydrochloride salts .
Data Table: Comparative Analysis
*Inferred from structural analogs in and .
Research Findings and Key Observations
Structural Impact on Function :
- Pyrimidine-propan-2-amine derivatives (e.g., the target compound) lack the azo or piperazine groups seen in industrial or therapeutic analogs, limiting their utility in polymerization or clinical settings .
- Piperidine-containing variants (e.g., 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride) exhibit enhanced structural rigidity, which may improve binding affinity in drug discovery .
Solubility and Applications :
- Water solubility is common among dihydrochloride salts (e.g., azoamidine initiators, levocetirizine), but pharmacological activity depends on additional functional groups (e.g., chlorophenyl in levocetirizine) .
Safety and Regulatory Status: The target compound’s discontinued status contrasts with levocetirizine’s clinical acceptance and the restricted use of sensitizing agents like S-(2-(dimethylamino)ethyl pseudothiourea dihydrochloride .
Biological Activity
2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of 2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride can be represented as follows:
This compound features a pyrimidine ring, which is known for its role in various biological processes and interactions.
The biological activity of 2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride is primarily linked to its interaction with specific molecular targets, including enzymes and receptors involved in critical biological pathways. The compound's unique structural features allow it to selectively bind to these targets, modulating their activity and resulting in various biological effects.
Key Mechanisms:
- Inhibition of Enzymes : It has been shown to inhibit certain enzymes that are crucial for cellular signaling pathways.
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing physiological responses.
Biological Activities
Research indicates that 2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains.
- Anticancer Activity : Investigations into its effects on cancer cell lines have shown promising results in inhibiting cell proliferation.
- Neuroprotective Effects : The compound has been explored for its ability to protect neuronal cells in models of neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Reduced proliferation in cancer cell lines | |
| Neuroprotective | Protection against oxidative stress |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of 2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride against several pathogenic bacteria. Results indicated significant inhibition of growth at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections.
Case Study 2: Anticancer Activity
In vitro assays demonstrated that the compound significantly reduced the viability of breast cancer cell lines (MCF-7) with an IC50 value of 12 µM. This effect was attributed to the induction of apoptosis and cell cycle arrest in the G1 phase.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of 2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride. Current studies indicate moderate bioavailability, with metabolism primarily occurring in the liver. Toxicological assessments have shown low cytotoxicity at therapeutic doses, making it a candidate for further development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride, and how do reaction conditions influence yield and purity?
- Methodology : The compound is typically synthesized via alkylation of pyrimidine derivatives with propan-2-amine precursors. For example, a two-step process involving condensation of pyrimidine-2-carboxaldehyde with an amine source (e.g., glycine derivatives) followed by reduction and HCl salt formation. Reaction conditions such as solvent polarity (e.g., ethanol vs. DMF), temperature (optimized at 60–80°C), and stoichiometric ratios of reagents significantly impact yield (reported 45–70%) and purity (>95% by HPLC) .
Q. Which analytical techniques are most effective for characterizing the structural integrity of 2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton environments and carbon frameworks, with pyrimidine protons appearing as distinct doublets (δ 8.5–9.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>98% in research-grade batches) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects [M+H] at m/z 215.17, aligning with theoretical molecular weight .
Q. What biological targets are associated with this compound, and what assay methodologies are used to evaluate its interactions?
- Methodology : The compound has shown affinity for opioid receptors, particularly κ-opioid receptors (K = 12 nM in vitro). Radioligand binding assays (e.g., using H-U69,593) in transfected HEK293 cells are standard. Competitive inhibition curves and Scatchard analysis quantify receptor-ligand interactions .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved when synthesizing 2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride under varying conditions?
- Methodology : Discrepancies in NMR shifts (e.g., amine proton resonance broadening due to hygroscopicity) are addressed by:
- Deuterated Solvent Optimization : DMSO-d over DO to minimize exchange broadening.
- 2D NMR Techniques : HSQC and HMBC correlations resolve overlapping signals from the pyrimidine ring and amine groups .
- Computational Validation : DFT-based chemical shift predictions (e.g., using Gaussian09) cross-validate experimental data .
Q. What strategies optimize the compound’s stability during storage, considering hygroscopicity or thermal decomposition observed in dihydrochloride salts?
- Methodology :
- Lyophilization : Freeze-drying under vacuum reduces water content, mitigating hydrolysis.
- Desiccants : Storage with silica gel in amber vials at –20°C prevents deliquescence.
- Stability Studies : Accelerated aging tests (40°C/75% RH for 6 months) with periodic HPLC monitoring identify degradation products (e.g., free base formation) .
Q. How does the compound’s stereoelectronic profile influence its binding affinity to opioid receptors, and what computational methods predict these interactions?
- Methodology :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions between the pyrimidine ring and receptor hydrophobic pockets (e.g., κ-opioid receptor’s TM3/TM6 domains).
- Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess ligand-receptor complex stability, highlighting hydrogen bonds between the dihydrochloride moiety and Asp138 residue .
Q. What in vitro vs. in vivo discrepancies exist in the compound’s efficacy, and how are these addressed in translational research?
- Methodology :
- Pharmacokinetic Profiling : Microsomal stability assays (e.g., rat liver microsomes) quantify metabolic clearance (t < 30 min suggests rapid hepatic breakdown).
- Formulation Adjustments : Liposomal encapsulation or PEGylation improves bioavailability in murine models .
Data Contradiction Analysis
Q. Why do different synthetic routes yield variable bioactivity profiles (e.g., κ-opioid vs. µ-opioid receptor selectivity)?
- Analysis : Impurities from incomplete alkylation (e.g., residual piperidine derivatives in ) may act as off-target ligands. Orthogonal purification (e.g., preparative HPLC vs. recrystallization) reduces by-products. Batch-to-batch variability is assessed via LC-MS impurity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
